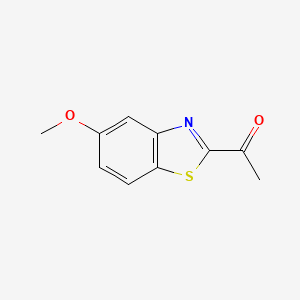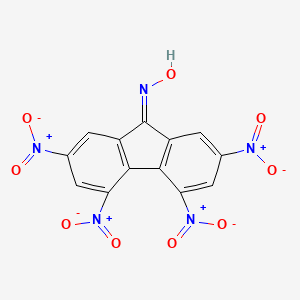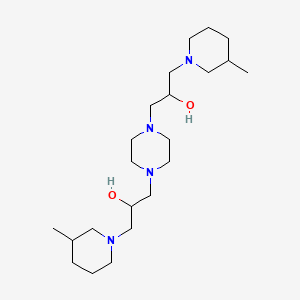![molecular formula C12H14O3 B12083097 1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 116218-80-5](/img/structure/B12083097.png)
1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- is an organic compound with a complex structure that includes a methoxy group and a propenyloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a methoxy-substituted phenyl compound, which undergoes a series of reactions to introduce the propenyloxy group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into alcohols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar structure but with a hydroxy group instead of a propenyloxy group.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxy-substituted phenyl ring and a propenone group.
Uniqueness
Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- is unique due to the presence of both methoxy and propenyloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets.
Properties
CAS No. |
116218-80-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(3-methoxy-4-prop-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-7-15-11-6-5-10(9(2)13)8-12(11)14-3/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
GNGUJCJHAODENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




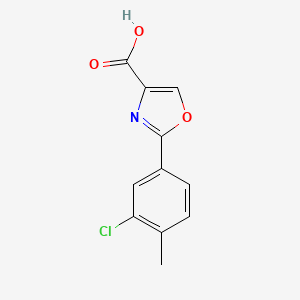
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
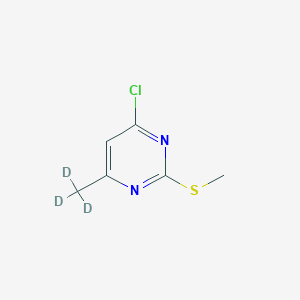
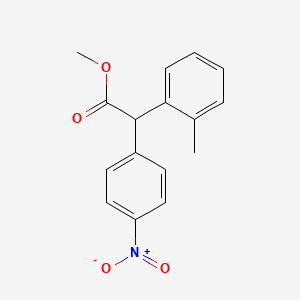
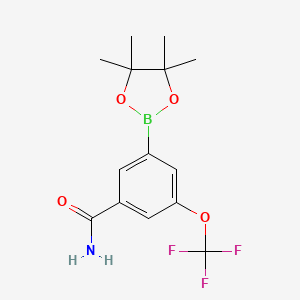
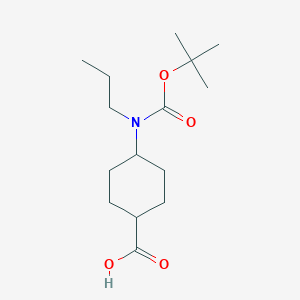
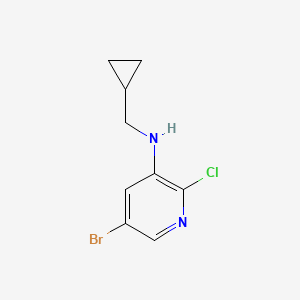
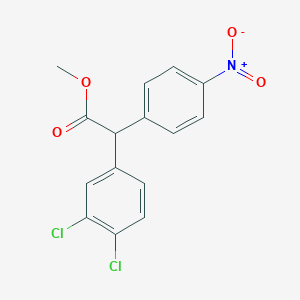
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
